molecular formula C9H6N4O2 B186243 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide CAS No. 23190-84-3

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

Cat. No.: B186243
CAS No.: 23190-84-3
M. Wt: 170.17 g/mol
InChI Key: KTPUWYZVYDVLTO-UHFFFAOYSA-N
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Description

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a compound that has been studied for its potential anti-Trypanosoma cruzi activity . Trypanosoma cruzi is the protozoan parasite that causes Chagas disease . The compound has been used in the preparation of Sb(III) and Pd(II) and Cu(II) complexes to improve its anti-Trypanosoma cruzi activity .


Synthesis Analysis

The synthesis of this compound involves the preparation of Sb(III) complexes . Additionally, Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands .


Molecular Structure Analysis

The molecular formula of this compound is C9H6N4O2, with a molecular weight of 202.170 .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its complexation with metals such as antimony (Sb), palladium (Pd), and copper (Cu) . These reactions generally increase the anti-Trypanosoma cruzi activity of the 3-aminoquinoxaline ligands .


Physical And Chemical Properties Analysis

The IR spectrum of this compound shows vibrations attributed to ν (C≡N) at 2,237 cm −1 (5), 2,234 cm −1 (6), and 2,239 cm −1 (7), suggesting that the cyanide nitrogen is not involved in coordination and that complexation probably occurs through N (4) → O .

Scientific Research Applications

  • Synthesis of New Quinoxaline Derivatives :

    • A study by Laskina, Mel’nikova, & Tselinskii (2012) in the Russian Journal of Organic Chemistry synthesized new derivatives of quinoxaline and quinoxaline 1,4-dioxide, starting from 2-aminoquinoxaline-3-carbonitrile 1,4-dioxides. These compounds have potential applications in organic chemistry and pharmacology (Laskina, Mel’nikova, & Tselinskii, 2012).
  • Antitrypanosomal Activity :

    • A study by Varela et al. (2012) demonstrated that Sb(III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides showed enhanced anti-Trypanosoma cruzi activity, suggesting their potential use in treating Chagas disease (Varela et al., 2012).
  • Cancer Research :

    • Research by Buravchenko et al. (2020) in Bioorganic Chemistry identified derivatives of 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides as potent inhibitors of HIF-1α, exhibiting strong antiestrogenic potencies in breast cancer cells. This indicates their potential application in developing anticancer agents (Buravchenko et al., 2020).
  • Complexation with Palladium and Copper :

    • Benítez et al. (2011) showed that Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides modified the anti-Trypanosoma cruzi activity of these ligands. This study highlights the potential of metal complexation in enhancing the medicinal properties of these compounds (Benítez et al., 2011).
  • Vanadyl Complexes for Hypoxia-cytotoxicity :

    • Vieites et al. (2006) synthesized vanadyl complexes with 3-aminoquinoxaline-2-carbonitrile-N1,N4-dioxide derivatives, showing high cytotoxicity in hypoxic conditions, suggesting their potential as selective hypoxia-cytotoxins in cancer therapy (Vieites et al., 2006).
  • Antimalarial Activity :

    • A study by Zarranz et al. (2005) found that quinoxaline 1,4-dioxide derivatives exhibited significant antimalarial activity against Plasmodium falciparum, indicating their potential application in malaria treatment (Zarranz et al., 2005).

Future Directions

The future directions for the study of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide could involve further exploration of its anti-Trypanosoma cruzi activity, particularly in relation to its complexation with various metals . Additionally, more research could be conducted to fully understand its mechanism of action and to investigate its safety and potential hazards.

Biochemical Analysis

Biochemical Properties

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with antimony (III) and other metal ions, forming complexes that enhance its biological activity . These interactions often involve coordination through the oxygen atoms of the N-oxide groups, which can significantly alter the compound’s reactivity and efficacy . Additionally, this compound has been found to inhibit certain enzymes, contributing to its antiparasitic properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease . It influences cell function by disrupting cell signaling pathways and altering gene expression, leading to reduced parasite viability . Furthermore, this compound affects cellular metabolism by interfering with the metabolic pathways essential for parasite survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming complexes that enhance its biological activity . These complexes can inhibit enzymes critical for parasite survival, leading to cell death . Additionally, this compound can induce changes in gene expression, further contributing to its antiparasitic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy . Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been observed to cause sustained inhibition of parasite growth, indicating its potential for chronic treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to host tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound can alter metabolic flux and metabolite levels, disrupting the parasite’s metabolic processes . These interactions are crucial for the compound’s antiparasitic effects, as they target the parasite’s metabolic vulnerabilities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The compound’s ability to reach and maintain effective concentrations at target sites is critical for its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .

Properties

IUPAC Name

3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCESZATUMTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide a compound of interest in the fight against Trypanosoma cruzi?*

A1: Research suggests that complexing this compound with metals like antimony(III), palladium, and copper can enhance its activity against Trypanosoma cruzi [, , , ]. This parasite is responsible for Chagas disease, a neglected tropical disease affecting millions worldwide. The development of new treatments is crucial, and exploring the potential of this compound and its metal complexes offers a promising avenue.

Q2: How does the complexation of this compound with metals like antimony(III) affect its anti-parasitic activity?

A2: While the exact mechanism remains under investigation, studies show that the complexation of this compound with antimony(III) leads to improved anti-Trypanosoma cruzi activity [, ]. This suggests that the metal complex might interact differently with the parasite's targets compared to the free compound, potentially enhancing its uptake, inhibiting crucial enzymes, or disrupting vital cellular processes.

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